2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide
Description
This compound is a benzamide derivative featuring a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl core substituted at the 3-position with a [4-(furan-2-carbonyl)piperazin-1-yl]methyl group. The 2-fluorobenzamide moiety is linked via an amide bond to the tetrahydrobenzothiophene ring. The furan-2-carbonyl-piperazine substituent introduces electron-withdrawing and aromatic characteristics, which may influence binding interactions in biological systems .
Properties
IUPAC Name |
2-fluoro-N-[3-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c26-20-8-3-1-7-18(20)23(30)27-24-19(17-6-2-4-10-22(17)33-24)16-28-11-13-29(14-12-28)25(31)21-9-5-15-32-21/h1,3,5,7-9,15H,2,4,6,10-14,16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZADXISYLXHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)CN4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors are often associated with various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Mode of Action
It’s known that indole derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of molecular interactions.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the furan ring in similar compounds has been noted to improve pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters.
Biological Activity
The compound 2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Formula
- Molecular Formula : C23H24FN3O3S
- Molecular Weight : 441.5184 g/mol
Structural Features
The compound features:
- A fluorine atom at the 2-position of the benzamide moiety.
- A piperazine ring linked to a furan-2-carbonyl group.
- A benzothiophene core , which is crucial for its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The furan-2-carbonyl group and piperazine ring enhance binding affinity and specificity. Research indicates that the compound may inhibit certain pathways involved in cancer proliferation and inflammation.
Anticancer Activity
Studies have shown that derivatives of similar structures exhibit significant anticancer properties. For instance, Mannich bases related to this compound have demonstrated cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Mannich Base A | HeLa | 5.0 | |
| Mannich Base B | HepG2 | 8.0 | |
| Mannich Base C | A549 | 4.5 |
Other Biological Activities
Beyond anticancer effects, the compound may exhibit:
- Antibacterial and antifungal properties : Similar compounds have been documented for their effectiveness against various pathogens.
- Anti-inflammatory effects : The structural components suggest potential modulation of inflammatory pathways.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of a series of Mannich bases derived from benzothiophene against HepG2 cells. The results indicated that compounds with a piperazine moiety exhibited enhanced cytotoxicity compared to those without, supporting the hypothesis that structural modifications can significantly influence biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR revealed that modifications to the benzamide core could lead to increased potency against cancer cell lines. Specifically, substituents at the para position of the benzamide were shown to enhance activity significantly .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key features:
Key Observations:
Structural Variations: The target compound distinguishes itself with a furan-2-carbonyl-piperazine group, contrasting with analogs like Compound 6 (), which has a 4-methylpiperazine substituent. Diflubenzuron () shares a benzamide backbone but lacks the tetrahydrobenzothiophene and piperazine moieties, highlighting how substituent diversity shifts applications from pharmaceuticals to agrochemicals .
Electronic and Steric Effects: The fluorophenylpiperazine in ’s compound introduces both halogen and aromatic interactions, similar to the target compound’s fluorobenzamide group. However, the dimethylaminophenyl substituent in adds basicity, which could influence solubility and membrane permeability .
Synthesis and Characterization: Compound 6 () was synthesized via a Gewald reaction, suggesting that the target compound might follow analogous pathways with modifications for the furan-carbonyl group .
Q & A
Q. What synthetic routes are commonly used to prepare this compound?
The compound is synthesized via multi-step coupling reactions. A typical approach involves:
- Reacting a benzothiophene precursor (e.g., 3-aminomethyl-4,5,6,7-tetrahydro-1-benzothiophene) with 4-(furan-2-carbonyl)piperazine under reflux in THF or DMF.
- Purification via column chromatography (silica gel, chloroform/methanol gradient) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.
- Key intermediates are characterized by NMR and mass spectrometry to confirm structural integrity .
Q. What spectroscopic methods are used for characterization?
- 1H/13C NMR : To confirm the benzamide, piperazine, and benzothiophene moieties (e.g., aromatic protons at δ 7.0–8.5 ppm, piperazine methylene signals at δ 2.5–3.5 ppm).
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- X-ray Crystallography : Resolves 3D conformation, as demonstrated for structurally similar piperazine derivatives .
Q. What are the primary biological targets under investigation?
The compound is explored for antimicrobial (e.g., bacterial/fungal pathogens) and anticancer applications. Initial screenings use:
- In vitro assays : Minimum inhibitory concentration (MIC) tests for antimicrobial activity.
- Cell viability assays (e.g., MTT): Evaluates cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Mechanistic studies focus on enzyme inhibition (e.g., kinase or protease targets) .
Advanced Questions
Q. How can structural modifications optimize target selectivity?
- SAR Studies : Systematic variation of substituents (e.g., fluorophenyl vs. trifluoromethyl groups) to assess impact on activity. For example:
Q. How to resolve contradictions in biological activity across studies?
Contradictions may stem from assay variability (e.g., cell line sensitivity, incubation time). Methodological solutions include:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified) and reagent batches.
- Orthogonal assays : Validate apoptosis (e.g., Annexin V/PI staining) alongside viability assays.
- Dose-response curves : Establish EC50 values to compare potency under controlled conditions .
Q. What computational approaches predict pharmacokinetic properties?
- QSAR Models : Correlate logP values (e.g., ~3.5 for this compound) with absorption and bioavailability.
- Molecular Dynamics Simulations : Predict blood-brain barrier permeability and plasma protein binding.
- CYP450 Metabolism Prediction : Tools like SwissADME identify potential metabolic hotspots (e.g., piperazine oxidation) .
Methodological Notes
- Data Validation : Cross-reference NMR and crystallography data with literature values for analogous compounds (e.g., piperazine benzothiophenes) .
- Synthetic Yield Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve yields (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
